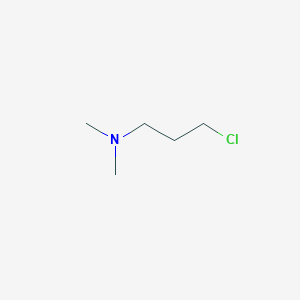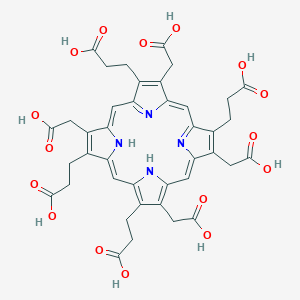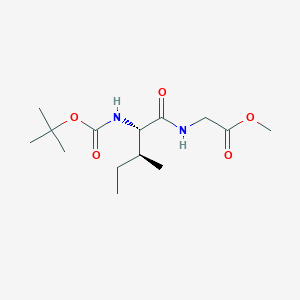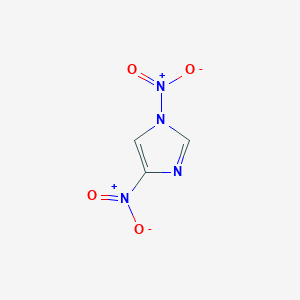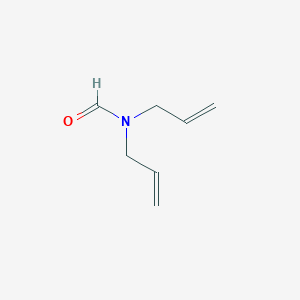![molecular formula C21H14 B094285 Dibenzo[c,g]fluorene CAS No. 194-58-1](/img/structure/B94285.png)
Dibenzo[c,g]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[c,g]fluorene (DB[c,g]F) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its potential applications in scientific research. It is a highly stable compound that can be synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DB[c,g]F is not fully understood, but it is believed to involve the activation of the aryl hydrocarbon receptor (AhR) pathway. Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, which can metabolize DB[c,g]F into reactive intermediates that can cause DNA damage and oxidative stress.
Biochemische Und Physiologische Effekte
DB[c,g]F has been found to exhibit a range of biochemical and physiological effects, including genotoxicity, oxidative stress, and inflammation. In vitro studies have shown that DB[c,g]F can cause DNA damage and induce oxidative stress in cells. In vivo studies have shown that DB[c,g]F can induce inflammation and cause liver damage in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DB[c,g]F in lab experiments is its stability, which allows for reliable and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous systems.
Zukünftige Richtungen
There are several future directions for research on DB[c,g]F, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent, and the exploration of its environmental fate and transport. Additionally, further studies are needed to fully understand the mechanism of action of DB[c,g]F and its effects on human health and the environment.
In conclusion, DB[c,g]F is a highly stable compound that has potential applications in a wide range of scientific research fields. Its unique biochemical and physiological effects make it a valuable tool for investigating the mechanisms of disease and environmental toxicity. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
DB[c,g]F can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing DB[c,g]F and involves the coupling of a boronic acid with a halogenated compound in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
DB[c,g]F has been found to be useful in a wide range of scientific research applications, including cancer research, environmental toxicology, and material science. In cancer research, DB[c,g]F has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. In environmental toxicology, DB[c,g]F has been used as a model compound to study the toxic effects of Dibenzo[c,g]fluorenes on aquatic organisms. In material science, DB[c,g]F has been used as a building block for the synthesis of functional materials, such as organic light-emitting diodes and organic field-effect transistors.
Eigenschaften
IUPAC Name |
pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)20(16)18/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKKJSVJRRFRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4:5,6-Di[1,3]butadieno-9H-fluorene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

